Scientific Field: Material Science
Summary of the Application: Fmoc-OBt has been used in the formation of hydrogels. These hydrogels have a wide range of applications due to their biocompatibility and physical properties.
Methods of Application: The hydrogelation of double Fmoc-functionalized L-lysine [Fmoc (N α )- L -lysine (N ε Fmoc)-OH, (Fmoc-K (Fmoc))] as a low molecular weight gelator (LMWG) is driven by aromatic π–π stacking and hydrogen bonding interactions. The gelation is pH-controlled and ambidextrous, meaning it can form both hydrogels and organogels.
Scientific Field: Biochemistry
Summary of the Application: Fmoc-OBt is a top-notch, research-grade product prevalently utilized in peptide synthesis.
Summary of the Application: Fmoc-OBt is used in the study of mechanistic aspects of Fmoc Solid Phase Peptide Synthesis (SPPS).
Methods of Application: The study involves the use of resin, the ninhydrin test, some of the protecting groups, coupling reagents for peptide bond formation, and the cleavage process.
Results or Outcomes: The study provides insights into the mechanistic aspects and reagents involved in all phases of the synthesis.
Scientific Field: Pharmacology
Summary of the Application: Fmoc-OBt is used in the development of new drugs.
Summary of the Application: Fmoc-OBt has been used in the formation of gels that can be controlled by pH.
Methods of Application: The gelation of double Fmoc-functionalized L-lysine [Fmoc (N α )- L -lysine (N ε Fmoc)-OH, (Fmoc-K (Fmoc))] as a low molecular weight gelator (LMWG) is driven by aromatic π–π stacking and hydrogen bonding interactions.
Scientific Field: Green Chemistry
Summary of the Application: Fmoc-OBt is used in the development of more green chemical peptide synthesis processes.
(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate is a synthetic organic compound characterized by its unique structural framework, which includes a fluorenyl group and a benzo[d][1,2,3]triazole moiety. The fluorenyl group contributes to the compound's stability and potential for various interactions, while the benzo[d][1,2,3]triazole unit is known for its biological activity. This compound's carbonate functional group enhances its reactivity and solubility in organic solvents.
The chemical reactivity of (9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate can be attributed to several key reactions:
These reactions are crucial for its potential applications in medicinal chemistry and materials science.
The biological activity of (9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate has been explored in various studies. Compounds containing benzo[d][1,2,3]triazole are known for their diverse pharmacological properties:
These activities suggest that (9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate could serve as a lead compound for further drug development.
The synthesis of (9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate typically involves several steps:
These methods highlight the versatility and complexity involved in synthesizing this compound.
(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate has potential applications in various fields:
Interaction studies of (9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate with biological targets are essential for understanding its mechanism of action. These studies typically involve:
Such studies provide insights into the therapeutic potential and safety profile of the compound.
Several compounds share structural similarities with (9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate. Here’s a comparison highlighting their uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
4-Aminoquinoline | 4-Aminoquinoline | Known for antimalarial properties; interacts with heme groups. |
Benzothiazole Derivatives | Benzothiazole | Exhibits broad-spectrum antimicrobial activity; diverse modifications possible. |
Triazole-based Antifungals | Triazole | Highly effective against fungal infections; mechanism involves inhibiting ergosterol synthesis. |
Each of these compounds possesses distinct biological activities and applications but shares common structural elements that may influence their interaction profiles and pharmacological effects.
(9H-Fluoren-9-yl)methyl 1H-benzo[d] [1] [2] [3]triazol-1-yl carbonate is characterized by a complex molecular architecture that combines two distinct aromatic systems linked through a carbonate ester functional group [1] [2]. The compound possesses the molecular formula C₂₁H₁₅N₃O₃ with a molecular weight of 357.36 grams per mole [1] [2] [3]. The structure consists of a fluorenyl moiety connected via a methoxycarbonyl bridge to a benzotriazole ring system [3].
The fluorenyl component contributes a tricyclic aromatic framework, while the benzotriazole portion provides a five-membered heterocyclic ring containing three nitrogen atoms in positions 1, 2, and 3 [1] [4]. The carbonate linkage serves as the connecting bridge between these two aromatic systems, creating a molecule with significant conjugation and electronic delocalization [3].
The International Union of Pure and Applied Chemistry name for this compound is benzotriazol-1-yl 9H-fluoren-9-ylmethyl carbonate [3] [4]. The InChI identifier is InChI=1S/C21H15N3O3/c25-21(27-24-20-12-6-5-11-19(20)22-23-24)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-12,18H,13H2 [2] [3], providing a standardized representation of the molecular connectivity.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₁H₁₅N₃O₃ | [1] [2] |
Molecular Weight | 357.36 g/mol | [1] [2] |
Exact Mass | 357.111328 | [1] |
InChI Key | KNSPZTVPSAKHBN-UHFFFAOYSA-N | [2] [3] |
The spectroscopic properties of (9H-Fluoren-9-yl)methyl 1H-benzo[d] [1] [2] [3]triazol-1-yl carbonate reflect its complex aromatic structure and functional group composition [5]. Nuclear magnetic resonance spectroscopy confirms the structural assignment, with characteristic signals consistent with the expected molecular framework [5].
The compound exhibits distinctive ultraviolet-visible absorption characteristics due to its extended conjugated system [6] [7]. The benzotriazole moiety contributes significantly to the ultraviolet absorption profile, as benzotriazole derivatives are known to display strong absorption in the ultraviolet region [7]. The fluorenyl group adds additional chromophoric properties, creating a compound with notable photochemical characteristics [3].
Certificate of analysis data indicates that the proton nuclear magnetic resonance spectrum is consistent with the proposed structure [5]. The spectroscopic purity, as determined by nuclear magnetic resonance analysis, typically exceeds 98.0% for high-quality samples [5]. These spectroscopic parameters serve as critical quality control measures for compound identification and purity assessment [5].
Mass spectrometry provides definitive molecular weight confirmation, with the exact mass calculated as 357.111328 atomic mass units [1]. This precise mass measurement enables unambiguous identification through high-resolution mass spectrometric techniques [1].
(9H-Fluoren-9-yl)methyl 1H-benzo[d] [1] [2] [3]triazol-1-yl carbonate exists as a solid at ambient temperature conditions [5] [8]. The compound typically appears as a white to off-white crystalline or powder material [5]. High-purity samples maintain consistent appearance characteristics, with color variations potentially indicating impurity levels or degradation [5].
The melting point of the compound is reported as 178°C with decomposition [1] [8] [9]. This thermal behavior indicates that the compound undergoes decomposition rather than clean melting, which is characteristic of many carbonate ester derivatives [1]. The decomposition temperature provides important information for handling and storage protocols [8].
Physical stability at room temperature allows for standard laboratory handling procedures [8]. The compound demonstrates adequate stability under normal atmospheric conditions when stored appropriately [8]. Storage recommendations typically specify refrigerated conditions at 2-8°C to maintain long-term stability [8].
The calculated density is reported as 1.4 ± 0.1 g/cm³ [1]. Additional physical parameters include a calculated boiling point of 536.1 ± 43.0°C at 760 mmHg and a flash point of 278.0 ± 28.2°C [1]. The vapor pressure at 25°C is extremely low at 0.0 ± 1.4 mmHg, indicating minimal volatility under standard conditions [1].
Physical Property | Value | Reference |
---|---|---|
Appearance | White to off-white solid | [5] |
Melting Point | 178°C (decomposition) | [1] [8] |
Density | 1.4 ± 0.1 g/cm³ | [1] |
Boiling Point | 536.1 ± 43.0°C at 760 mmHg | [1] |
Flash Point | 278.0 ± 28.2°C | [1] |
Vapor Pressure | 0.0 ± 1.4 mmHg at 25°C | [1] |
The solubility characteristics of (9H-Fluoren-9-yl)methyl 1H-benzo[d] [1] [2] [3]triazol-1-yl carbonate are influenced by its amphiphilic molecular structure, containing both hydrophobic aromatic systems and polar functional groups [10] [11]. The compound demonstrates good solubility in polar aprotic solvents commonly used in organic synthesis and pharmaceutical applications [12].
Based on structural analogy with related fluorenyl compounds, the compound is expected to show good solubility in organic solvents such as dimethylformamide, dimethyl sulfoxide, acetonitrile, and dichloromethane [11] [12]. The benzotriazole component contributes to solubility in polar organic media, as benzotriazole itself is soluble in dimethylformamide, alcohol, chloroform, and other organic solvents [10].
The lipophilicity parameter (LogP) is calculated as 5.45, indicating significant hydrophobic character [1]. This high LogP value suggests limited aqueous solubility but enhanced partitioning into lipophilic phases [1]. The polar surface area is calculated as 66.24 Ų, which contributes to the compound's interaction with polar solvents [1].
Stability parameters indicate that the compound requires controlled storage conditions to maintain integrity [8]. The recommended storage temperature of 2-8°C helps prevent thermal decomposition and maintains chemical stability over extended periods [8]. The carbonate ester linkage represents a potential site of hydrolytic instability under aqueous conditions [13] [14] [15].
Hydrolysis studies of related benzotriazole carbonate esters demonstrate that these compounds can undergo hydrolytic cleavage under both acidic and basic conditions [14] [15]. The rate of hydrolysis depends significantly on pH, temperature, and the presence of catalytic species [15]. Carbonate esters generally show lower reactivity toward acid and base catalyzed hydrolysis compared to acetate esters [15].
Stability Parameter | Value/Condition | Reference |
---|---|---|
Storage Temperature | 2-8°C | [8] |
LogP (Calculated) | 5.45 | [1] |
Polar Surface Area | 66.24 Ų | [1] |
Refractive Index | 1.704 | [1] |
The reactivity profile of (9H-Fluoren-9-yl)methyl 1H-benzo[d] [1] [2] [3]triazol-1-yl carbonate is dominated by the electrophilic nature of the carbonate ester functional group and the electron-rich characteristics of the aromatic systems [16] [13]. The compound serves as an activated carbonate ester, making it susceptible to nucleophilic attack at the carbonyl carbon [16].
Under aqueous conditions, the compound undergoes hydrolysis to release the corresponding alcohol and carbonic acid derivatives [14] [15]. The hydrolysis mechanism involves nucleophilic attack by water molecules or hydroxide ions, depending on the pH conditions [15]. Studies on related benzotriazole carbonate esters indicate that hydrolysis rates are influenced by substituent effects and reaction conditions [14].
The benzotriazole leaving group provides excellent reactivity characteristics, as benzotriazole derivatives are recognized as superior leaving groups in organic synthesis [16]. This property makes the compound valuable as an activating agent in various chemical transformations [16]. The electron-withdrawing nature of the benzotriazole system enhances the electrophilicity of the carbonate carbon [16].
Thermal stability studies reveal that the compound begins to decompose at its melting point of 178°C [1]. The thermal decomposition likely involves cleavage of the carbonate ester bond and potential rearrangement reactions of the aromatic systems [17]. Related benzotriazole derivatives show complex thermal decomposition patterns involving multiple reaction pathways [17].
Under basic conditions, the compound readily undergoes nucleophilic substitution reactions with various nucleophiles [16]. The reaction typically proceeds through formation of a tetrahedral intermediate followed by elimination of the benzotriazole moiety [16]. This reactivity pattern is characteristic of activated carbonate esters and forms the basis for many synthetic applications [16].
The compound shows stability toward mild acidic conditions but may undergo acid-catalyzed hydrolysis under more forcing conditions [13] [15]. The rate of acid-catalyzed reactions depends on the acid strength and reaction temperature [15]. Photochemical stability is influenced by the presence of chromophoric groups, particularly the benzotriazole and fluorenyl systems [7].
Reaction Condition | Observed Behavior | Reference |
---|---|---|
Aqueous Hydrolysis | Carbonate ester cleavage | [14] [15] |
Basic Conditions | Nucleophilic substitution | [16] |
Thermal Conditions | Decomposition at 178°C | [1] |
Acidic Conditions | Potential hydrolysis | [15] |
Irritant